molecular formula C11H10BrNO2 B1292636 Methyl 2-(4-bromo-1H-indol-3-yl)acetate CAS No. 89245-37-4

Methyl 2-(4-bromo-1H-indol-3-yl)acetate

Cat. No.: B1292636
CAS No.: 89245-37-4
M. Wt: 268.11 g/mol
InChI Key: WCLDTMGLWGZIHG-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1H-indol-3-yl)acetate is a chemical compound that belongs to the indole family. . The compound features a bromine atom at the 4-position of the indole ring and a methyl ester group at the 2-position of the acetic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification. One common method starts with the bromination of 1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 4-bromo-1H-indole-3-acetic acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.

Major Products Formed

    Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized indole derivatives such as indole-2,3-dione.

    Reduction Products: Reduced indole derivatives such as indoline.

    Hydrolysis Products: 4-bromo-1H-indole-3-acetic acid.

Scientific Research Applications

Methyl 2-(4-bromo-1H-indol-3-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: Lacks the bromine atom at the 4-position.

    Methyl 6-bromoindole-3-acetate: Bromine atom at the 6-position instead of the 4-position.

    Indole-3-acetic acid: Lacks the methyl ester group.

Uniqueness

Methyl 2-(4-bromo-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to unique applications and properties .

Properties

IUPAC Name

methyl 2-(4-bromo-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLDTMGLWGZIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646839
Record name Methyl (4-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89245-37-4
Record name Methyl (4-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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